γ-HCH-13C6

Übersicht

Beschreibung

Gamma-Hch 13C6, also known as Lindane , is an organochlorine chemical and an isomer of hexachlorocyclohexane . It has been used both as an agricultural insecticide and as a pharmaceutical treatment for lice and scabies . It is a neurotoxin that interferes with GABA neurotransmitter function by interacting with the GABA A receptor-chloride channel complex at the picrotoxin binding site . In humans, Lindane affects the nervous system, liver, and kidneys, and may well be a carcinogen .

Synthesis Analysis

The chemical was originally synthesized in 1825 by Faraday . It was named after the Dutch chemist Teunis van der Linden (1884–1965), the first to isolate and describe γ-hexachlorcyclohexane in 1912 . The γ isomer was identified as the key active component in the mixture which had hitherto been tested .

Molecular Structure Analysis

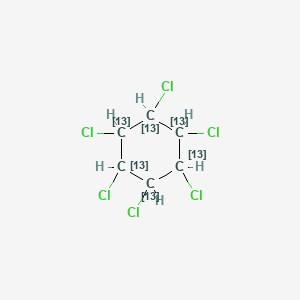

The molecular formula of gamma-Hch 13C6 is C6H6Cl6 . The molecular weight is 296.79 . The structure of gamma-Hch 13C6 is characterized by the arrangement of chlorine atoms .

Chemical Reactions Analysis

Hexachlorocyclohexane (HCH) is a combination of five isomers, sharing the same chemical composition but differing in the arrangement of chlorine atoms . Among these isomers, alpha-HCH, beta-HCH, and gamma-HCH are the most prevalent .

Physical And Chemical Properties Analysis

The molecular formula of gamma-Hch 13C6 is C6H6Cl6 . The molecular weight is 296.79 . The structure of gamma-Hch 13C6 is characterized by the arrangement of chlorine atoms .

Wirkmechanismus

Target of Action

Gamma-Hexachlorocyclohexane 13C6, also known as Lindane, primarily targets the gamma-aminobutyric acid (GABA) receptor . This receptor plays a crucial role in the nervous system as it is responsible for reducing neuronal excitability .

Mode of Action

Lindane interacts with the GABA receptor, specifically the GABA A receptor-chloride channel complex at the picrotoxin binding site . This interaction blocks the GABA-gated chloride channel, which leads to a reduction in neuronal inhibition . As a result, there is hyperexcitation of the central nervous system .

Biochemical Pathways

The aerobic degradation pathway of Lindane has been extensively studied in bacterial strain Sphingobium japonicum . Lindane is transformed to 2,5-dichlorohydroquinone through sequential reactions catalyzed by LinA, LinB, and LinC . Then, 2,5-dichlorohydroquinone is further metabolized by LinD, LinE, LinF, LinGH, and LinJ to succinyl-CoA and acetyl-CoA, which are metabolized in the citrate/tricarboxylic acid cycle .

Pharmacokinetics

Lindane is metabolized by the hepatic cytochrome P-450 oxygenase system . It has a protein binding of 91% and an elimination half-life of 18 hours . These properties impact the bioavailability of Lindane, affecting how much of the drug reaches its site of action.

Action Environment

Lindane’s action, efficacy, and stability can be influenced by environmental factors. For example, it has been used both as an agricultural insecticide and as a pharmaceutical treatment for lice and scabies . Its use has been banned or restricted in many countries due to concerns about its toxicity and long persistence in upland soil . Despite this, it is still allowed to be used as a second-line pharmaceutical treatment for lice and scabies .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using gamma-Hch 13C6 in laboratory experiments include its availability, low cost, and ease of use. Additionally, it is relatively non-toxic and has a low vapor pressure, making it suitable for use in closed systems. However, gamma-Hch 13C6 is a persistent organic pollutant, meaning it can accumulate in the environment over time. Additionally, it has been linked to adverse health effects in humans, making it unsuitable for use in certain experiments.

Zukünftige Richtungen

Future research on gamma-Hch 13C6 should focus on understanding its mechanisms of action and the potential health risks associated with exposure. Additionally, research should focus on developing methods to reduce the environmental impact of gamma-Hch 13C6. This could include developing methods to reduce its persistence in the environment, or developing bioremediation techniques to remove it from contaminated sites. Additionally, research should focus on developing methods to detect and monitor gamma-Hch 13C6 in the environment, as well as developing methods to quantify its levels in humans and animals. Finally, research should focus on developing alternative insecticides that are less toxic and less persistent than gamma-Hch 13C6.

Wissenschaftliche Forschungsanwendungen

Umweltanalytik

γ-HCH-13C6 wird in der Umweltanalytik häufig eingesetzt, insbesondere zum Nachweis und zur Quantifizierung des Vorkommens von Lindan, einem Pestizid, in verschiedenen Ökosystemen. Es dient als Referenzstandard in analytischen Methoden wie der Gaschromatographie-Massenspektrometrie (GC-MS), um eine genaue Messung von Lindan in Umweltproben zu gewährleisten .

Pestizid-/Herbizid- und Metabolitenstandards

Im Bereich der Pestizid- und Herbizidforschung ist this compound für die Entwicklung und Validierung analytischer Methoden von entscheidender Bedeutung. Es hilft bei der Etablierung von Metabolitenstandards, die für das Verständnis der Abbauwege und des Umweltschicksals von Lindan unerlässlich sind .

Überwachung von Prioritätsstoffen

This compound unterstützt die Überwachung von Prioritätsstoffen. Da Lindan im Rahmen des Stockholmer Übereinkommens über persistente organische Schadstoffe aufgeführt ist, wird this compound zur Überwachung seiner Konzentrationen in der Umwelt verwendet und trägt so zur Einhaltung internationaler Vorschriften bei .

Forschung zu endokrinen Disruptoren

Forscher verwenden this compound in Studien zu endokrinen Disruptoren, da es strukturell dem Lindan ähnelt, das bekanntermaßen endokrine Disruptoren-Eigenschaften besitzt. Es hilft bei der Aufklärung der Mechanismen, durch die solche Verbindungen hormonelle Systeme beeinflussen können .

Isotopenverdünnungs-Massenspektrometrie (IDMS)

This compound ist ein wertvolles Werkzeug in der IDMS, einer Technik zur Quantifizierung der Konzentration von Substanzen in komplexen Gemischen. Es fungiert als interner Standard und bietet eine hohe Präzision und Genauigkeit bei der Quantifizierung von Lindan in der wissenschaftlichen Forschung.

Sanierungsstudien von Boden und Grundwasser

Bei der Untersuchung der Sanierung von Boden und Grundwasser wird this compound verwendet, um das Verhalten von Lindan an kontaminierten Standorten zu verstehen. Es hilft bei der Bewertung der Wirksamkeit verschiedener Sanierungstechnologien und -strategien zur Dekontamination von HCH-belasteten Gebieten .

Safety and Hazards

Eigenschaften

IUPAC Name |

1,2,3,4,5,6-hexachloro(1,2,3,4,5,6-13C6)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYXXMFPNIAWKQ-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1([13CH]([13CH]([13CH]([13CH]([13CH]1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104215-85-2 | |

| Record name | 104215-85-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

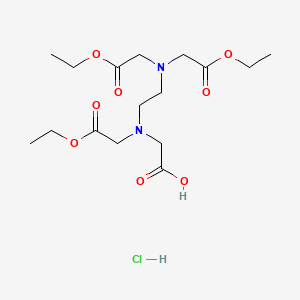

![Trans-Tert-Butyl-4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate](/img/structure/B1511358.png)

![1H-Imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine](/img/structure/B1511385.png)

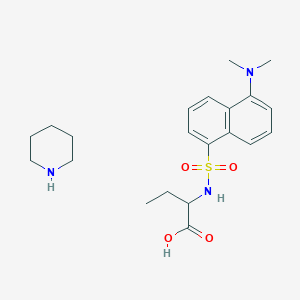

![Cyclohexaneacetic acid,4-[4-[(1Z)-1-cyano-2-(dimethylamino)ethenyl]phenyl]-,ethyl ester,trans-](/img/structure/B1511403.png)

![Cyclohexaneacetic acid, 4-[4-(chlorocarbonyl)phenyl]-, ethyl ester, trans-](/img/structure/B1511405.png)

![3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1511408.png)